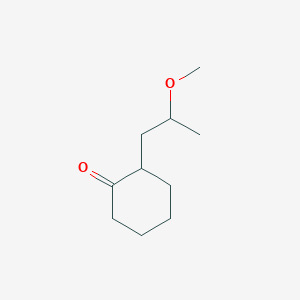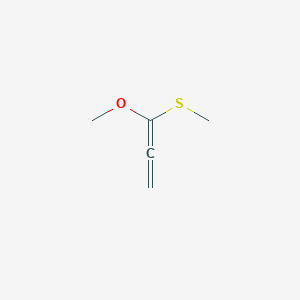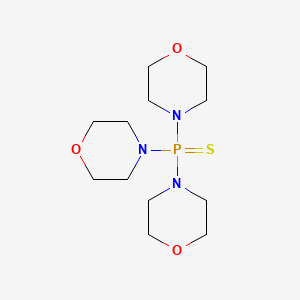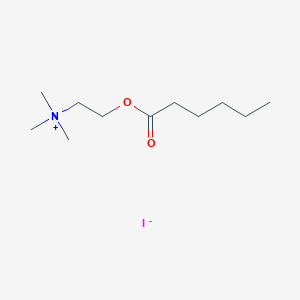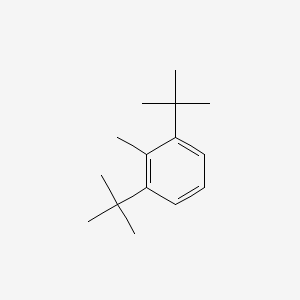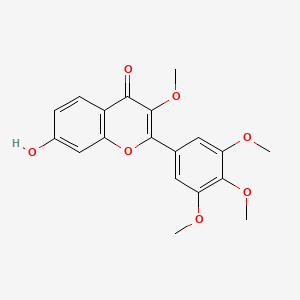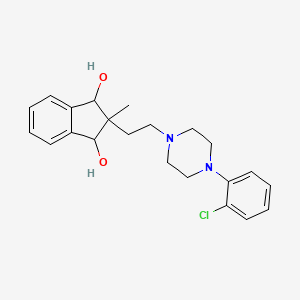
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is a complex organic compound that belongs to the class of indandiols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- typically involves multi-step organic reactions. The starting materials often include indandiol derivatives and piperazine compounds. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Indandiol Derivatives: Compounds with similar indandiol structures.
Piperazine Derivatives: Compounds containing the piperazine ring.
Uniqueness
1,3-Indandiol, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
21569-48-2 |
|---|---|
Fórmula molecular |
C22H27ClN2O2 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-methyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(20(26)16-6-2-3-7-17(16)21(22)27)10-11-24-12-14-25(15-13-24)19-9-5-4-8-18(19)23/h2-9,20-21,26-27H,10-15H2,1H3 |
Clave InChI |
GZMRFIPOYKDXJL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C2=CC=CC=C2C1O)O)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





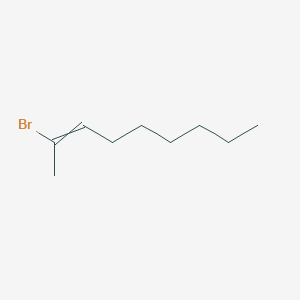
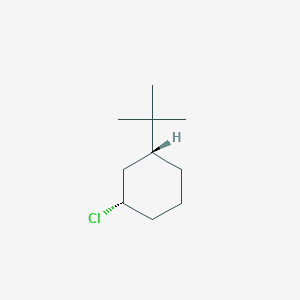
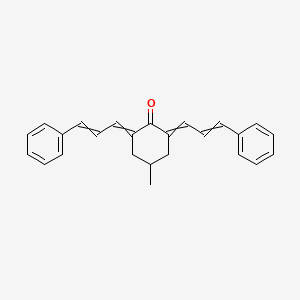
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
